REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[N:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[N:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13]
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Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=NC2=CC=NC=C12)C(=O)OCC
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Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 hours 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Type
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ADDITION
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Details
|
the residue is treated with cold dilute ammonium hydroxide and methylene chloride
|
Type
|
CUSTOM
|
Details
|
Insoluble material is removed by filtration
|
Type
|
CUSTOM
|
Details
|
organic layer is separated
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=CC=NC=C12)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |